N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide
Overview
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring, a glycinamide moiety, and multiple methylsulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with appropriate substituents to introduce the glycinamide moiety.
Introduction of Methylsulfonyl Groups: Methylsulfonyl chloride is used to introduce methylsulfonyl groups onto the aromatic rings under controlled conditions.
Coupling Reactions: The functionalized naphthalene derivative is coupled with the glycinamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts and Solvents: Using suitable catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of methylsulfonyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
N-phenylimidazo[1,2-a]pyridin-3-amines: Selective COX-2 inhibitors with anti-inflammatory properties.
Uniqueness
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide stands out due to its unique combination of a naphthalene ring and multiple methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-23(30(2,26)27)18-11-7-10-17(14-18)22-21(25)15-24(31(3,28)29)20-13-6-9-16-8-4-5-12-19(16)20/h4-14H,15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNRBVALXAVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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